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molecular formula C12H14O2 B8554829 4-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

4-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one

Cat. No. B8554829
M. Wt: 190.24 g/mol
InChI Key: ZQNHGSJOVLWBQS-UHFFFAOYSA-N
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Patent
US07217706B2

Procedure details

To a suspension of 1-aminomethyl-1-hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalene (2.54 g) in 10% acetic acid was added dropwise a solution of sodium nitrite (1.27 g) in water (6.4 ml) under ice-cooling. The mixture was stirred at the same temperature for 2 hours and then partitioned between ethyl acetate and water. The organic layer was separated, washed with an aqueous sodium bicarbonate solution and brine, dried over magnesium sulfate and evaporated in vacuo. The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and ethyl acetate (10:1) to afford 4-methoxy-6,7,8,9-tetrahydro-5H-benzocyclohepten-6-one (1.08 g).
Name
1-aminomethyl-1-hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
2.54 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
1.27 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[CH2:2][C:3]1([OH:15])[C:12]2[C:7](=[CH:8][CH:9]=[CH:10][C:11]=2[O:13][CH3:14])[CH2:6][CH2:5][CH2:4]1.N([O-])=O.[Na+]>C(O)(=O)C.O>[CH3:14][O:13][C:11]1[C:12]2[CH2:2][C:3](=[O:15])[CH2:4][CH2:5][CH2:6][C:7]=2[CH:8]=[CH:9][CH:10]=1 |f:1.2|

Inputs

Step One
Name
1-aminomethyl-1-hydroxy-8-methoxy-1,2,3,4-tetrahydronaphthalene
Quantity
2.54 g
Type
reactant
Smiles
NCC1(CCCC2=CC=CC(=C12)OC)O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
1.27 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Name
Quantity
6.4 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at the same temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with an aqueous sodium bicarbonate solution and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica gel eluting with a mixture of hexane and ethyl acetate (10:1)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC1=CC=CC=2CCCC(CC21)=O
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: CALCULATEDPERCENTYIELD 46.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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